molecular formula C24H25N5OS B2873146 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 896305-01-4

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2873146
CAS No.: 896305-01-4
M. Wt: 431.56
InChI Key: PNAOSQNZWKDSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with a benzyl group at position 5, a pyrrole moiety at position 4, and a branched acetamide group (N-phenyl-N-isopropyl). This structural framework is associated with diverse biological activities, including antiproliferative, anti-inflammatory, and enzyme-modulating properties, as seen in related compounds .

Properties

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5OS/c1-19(2)28(21-13-7-4-8-14-21)23(30)18-31-24-26-25-22(17-20-11-5-3-6-12-20)29(24)27-15-9-10-16-27/h3-16,19H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAOSQNZWKDSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes. These enzymes play crucial roles in the folate pathway and fatty acid synthesis, respectively.

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with both thedihydrofolate reductase and enoyl ACP reductase active sites. This suggests that the compound may inhibit these enzymes, thereby affecting their respective biochemical pathways.

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase enzymes can affect multiple biochemical pathways. DHFR is involved in the folate pathway, which is essential for DNA synthesis and cell division. Inhibition of this enzyme can lead to decreased DNA synthesis and cell growth. Enoyl ACP reductase is involved in fatty acid synthesis. Its inhibition can lead to altered lipid metabolism.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name / ID Substituents (Triazole Positions 4/5) Acetamide Modification Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 4: 1H-Pyrrol-1-yl; 5: Benzyl N-Phenyl-N-isopropyl N/A N/A Hypothesized antiproliferative
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 4: Allyl; 5: Pyridin-2-yl N/A (unsubstituted acetamide) 182–184 65 Not reported [2]
2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4: 1H-Pyrrol-1-yl; 5: 4-Methoxybenzyl N-(2-Trifluoromethylphenyl) N/A N/A Not reported [5]
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4: Amino; 5: Furan-2-yl Varied N-aryl substituents 160–190 (range) 50–83 Anti-exudative (rat models) [6]
Hydroxyacetamide derivatives (FP1-12) 4: Substituted phenyl; 5: Varied N-Hydroxy with aryl groups N/A 60–80 Antiproliferative (cancer cells) [7]
N-Benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: 2-Methylphenyl; 5: 2,4-Dichlorophenyl N-Benzyl N/A N/A Not reported [10]
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The trifluoromethylphenyl group in enhances lipophilicity and metabolic resistance, whereas pyridinyl (e.g., 6a ) introduces polarity, improving aqueous solubility. Aromatic Systems: The pyrrole moiety in the target compound and 4-methoxybenzyl in enable π-π interactions, contrasting with non-aromatic groups like allyl .
  • Synthetic Efficiency: Yields for triazole-thioacetamides range from 50% (6b ) to 83% (6c ), influenced by substituent complexity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.